4-Chloro-2-(2-methylpropyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a chlorine atom and a branched alkyl group. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential applications as a biochemical probe and in the synthesis of other biologically active compounds.
The synthesis of 4-Chloro-2-(2-methylpropyl)pyrimidine can be traced back to several synthetic methodologies that utilize starting materials such as 2-methylpropylamine and 4-chloro-5-formylpyrimidine. These methods have been documented in various chemical literature and patents, highlighting the compound's importance in organic synthesis and its potential utility in pharmaceuticals and agrochemicals .
4-Chloro-2-(2-methylpropyl)pyrimidine is classified as an organic compound, specifically a substituted pyrimidine. Its molecular formula is , and it is recognized for its ability to participate in various chemical reactions due to the presence of both the chlorine substituent and the pyrimidine ring structure.
The synthesis of 4-Chloro-2-(2-methylpropyl)pyrimidine can be achieved through several established methods:
The chlorination reaction usually requires careful temperature control and may involve subsequent purification steps such as extraction and crystallization to achieve high purity yields. For instance, one method reported a yield greater than 98% with minimal environmental impact due to reduced toxicity of starting materials .
The molecular structure of 4-Chloro-2-(2-methylpropyl)pyrimidine features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.65 g/mol |
IUPAC Name | 4-chloro-2-(2-methylpropyl)pyrimidine |
InChI | InChI=1S/C9H11ClN2/c1-5(2)3-7-11-4-6(9(13)14)8(10)12-7/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key | GASRUEYUBXLURB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC1=NC=C(C(=N1)Cl)C(=O)O |
4-Chloro-2-(2-methylpropyl)pyrimidine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-Chloro-2-(2-methylpropyl)pyrimidine primarily involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it has been investigated for potential anti-inflammatory and antimicrobial properties, where it may modulate enzyme activity related to these pathways .
The compound exhibits typical reactivity associated with chlorinated pyrimidines, including:
4-Chloro-2-(2-methylpropyl)pyrimidine has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: